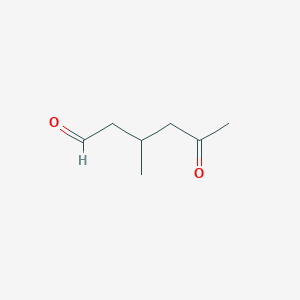

3-Methyl-5-oxohexanal

Descripción

Structure

3D Structure

Propiedades

Número CAS |

146430-52-6 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

3-methyl-5-oxohexanal |

InChI |

InChI=1S/C7H12O2/c1-6(3-4-8)5-7(2)9/h4,6H,3,5H2,1-2H3 |

Clave InChI |

YSJGFZKUCZEJSW-UHFFFAOYSA-N |

SMILES |

CC(CC=O)CC(=O)C |

SMILES canónico |

CC(CC=O)CC(=O)C |

Sinónimos |

Hexanal, 3-methyl-5-oxo- (9CI) |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-oxohexanal for Researchers and Drug Development Professionals

Introduction

3-Methyl-5-oxohexanal is a bifunctional organic compound featuring both an aldehyde and a ketone functional group. This unique structural characteristic imparts it with versatile reactivity, making it a molecule of interest in synthetic organic chemistry. Its potential applications span from being a building block in the synthesis of more complex molecules to possible, yet largely unexplored, roles in the development of new chemical entities for pharmaceutical and other industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a six-carbon chain with a methyl group at the third carbon, an aldehyde group at the first carbon, and a ketone group at the fifth carbon.

Molecular Structure:

Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Molecular Formula | C7H12O2[1] |

| CAS Number | 146430-52-6[1] |

| Canonical SMILES | CC(CC=O)CC(=O)C[1] |

| InChI Key | YSJGFZKUCZEJSW-UHFFFAOYSA-N[1] |

Physicochemical and Spectral Properties

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 0.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 128.083729621 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem (Computed)[1] |

Spectral Data

Mass spectrometry data for this compound is available, providing insights into its fragmentation patterns.

-

Mass Spectrometry (GC-MS): Experimental data shows prominent peaks at m/z values of 68, 43, 58, 110, and 85.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with ozonolysis of a suitable alkene being a prominent route.[2]

Experimental Protocol: Synthesis via Ozonolysis of 3-Methyl-1-hexene

This protocol is a generalized procedure based on standard ozonolysis reactions and would require optimization for this specific substrate.

Workflow for the Ozonolysis of 3-Methyl-1-hexene

Caption: General workflow for the synthesis of this compound via ozonolysis.

Methodology:

-

Reaction Setup: Dissolve 3-methyl-1-hexene in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, in a reaction vessel equipped with a gas inlet tube and a stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Ozonolysis: Pass a stream of ozone gas through the cooled solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the complete consumption of the alkene.[3]

-

Reductive Work-up: Once the ozonolysis is complete, bubble nitrogen gas through the solution to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS), to the reaction mixture at -78 °C.[4]

-

Isolation and Purification: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Reactions of this compound

The presence of both an aldehyde and a ketone functional group allows for a range of chemical transformations. The aldehyde is generally more reactive towards nucleophiles than the ketone.

Experimental Protocol: Reduction with Sodium Borohydride

This is a general procedure for the reduction of a dicarbonyl compound and may need to be adapted for this compound.

Logical Flow of the Reduction Reaction

Caption: Logical steps in the reduction of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol and cool the solution in an ice bath.[5]

-

Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution with stirring. The amount of NaBH4 should be sufficient to reduce both the aldehyde and ketone groups.[5][6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully add water to quench any unreacted NaBH4. Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the resulting alkoxides.[7]

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol can be purified by column chromatography.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound and its potential interaction with any signaling pathways. While some sources suggest that its derivatives could be explored for pharmaceutical applications due to their potential biological activity, no specific studies have been identified.[2] This represents a key knowledge gap and an area for future research. The bifunctional nature of the molecule could allow it to interact with multiple biological targets, making it a candidate for screening in various biological assays.

Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times when handling chemicals.

References

- 1. This compound | C7H12O2 | CID 14958715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 146430-52-6 [smolecule.com]

- 3. Ozonolysis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the Synthesis of 3-Methyl-5-oxohexanal from 3-methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a detailed, multi-step synthetic pathway for the conversion of 3-methyl-1-hexene to the ketoaldehyde, 3-Methyl-5-oxohexanal. While a direct, single-step conversion is not readily achievable through standard organic synthesis methodologies, this document presents a robust five-step sequence designed for high yield and selectivity. The synthesis involves an initial hydroboration-oxidation to form the primary alcohol, followed by a protection-oxidation-deprotection sequence to introduce the ketone functionality at a remote, unactivated C-H bond, and concludes with the selective oxidation of the primary alcohol to the target aldehyde. Each step is accompanied by a detailed experimental protocol, and all quantitative data is summarized for clarity. This guide is intended to provide chemical researchers and drug development professionals with a comprehensive and practical approach to the synthesis of this and structurally related molecules.

Introduction

The synthesis of bifunctional molecules such as ketoaldehydes is of significant interest in medicinal chemistry and drug development due to their potential as versatile intermediates and pharmacophores. This compound, a seven-carbon ketoaldehyde, presents a unique synthetic challenge when starting from a simple alkene like 3-methyl-1-hexene. This is primarily due to the need for selective oxidation at two distinct and non-adjacent carbon atoms of the aliphatic chain. This guide details a rational and experimentally grounded synthetic route to achieve this transformation. The overall strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Hydroboration-Oxidation of 3-methyl-1-hexene

This initial step establishes the primary alcohol functionality at the terminal carbon of the alkene in an anti-Markovnikov fashion.

Reaction Scheme:

3-methyl-1-hexene → 3-methyl-1-hexanol

Protocol:

-

A dry 500-mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-methyl-1-hexene (0.301 mol, 29.5 g) and anhydrous tetrahydrofuran (THF, 150 mL).

-

The flask is cooled in an ice bath to maintain a temperature below 20°C.

-

A 1.0 M solution of borane in THF (0.110 mol, 110 mL) is added dropwise to the stirred solution over a period of 20 minutes.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

To the resulting trialkylborane solution, 3 N sodium hydroxide (34 mL) is carefully added, followed by the dropwise addition of 30% hydrogen peroxide (36 mL) while maintaining the temperature at approximately 35°C with a water bath.

-

The mixture is stirred at room temperature for an additional hour.

-

The reaction mixture is then poured into 100 mL of water and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 3-methyl-1-hexanol.

| Parameter | Value | Reference |

| Yield | ~90% | [1] |

| Boiling Point | 152-154 °C | Generic Data |

| Purity (GC) | >98% | Assumed |

Step 2: Protection of 3-methyl-1-hexanol

The primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent its oxidation in the subsequent step.

Reaction Scheme:

3-methyl-1-hexanol → 1-(tert-butyldimethylsilyloxy)-3-methylhexane

Protocol:

-

To a solution of 3-methyl-1-hexanol (0.1 mol, 11.6 g) in dry N,N-dimethylformamide (DMF, 100 mL), imidazole (0.22 mol, 15.0 g) is added.

-

The mixture is stirred at room temperature until the imidazole dissolves.

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 0.11 mol, 16.6 g) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for 12-16 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Yield | >95% | [2] |

| Eluent for Chromatography | Hexane/Ethyl Acetate (98:2) | Typical |

| Purity (NMR) | >99% | Assumed |

Step 3: Remote C-H Oxidation to Introduce the Ketone

This step utilizes a manganese catalyst to selectively oxidize the methylene C-H bond at the C-5 position to a ketone. This is a challenging transformation and requires careful control of reaction conditions.[3][4][5]

Reaction Scheme:

1-(tert-butyldimethylsilyloxy)-3-methylhexane → 1-(tert-butyldimethylsilyloxy)-3-methyl-5-hexanone

Protocol:

-

In a round-bottom flask, the TBDMS-protected alcohol (10 mmol, 2.30 g) is dissolved in acetonitrile (50 mL).

-

The manganese catalyst, such as Mn(CF3-PDP) (0.1-1 mol%), is added to the solution.[6]

-

An acid additive, like acetic acid (1.0 equiv), may be added to modulate the reactivity and selectivity.[6]

-

The mixture is stirred at room temperature, and 30% hydrogen peroxide (30 mmol, 3.4 g) is added slowly via a syringe pump over a period of 4 hours.

-

The reaction is monitored by GC-MS. The reaction is typically stirred for 12-24 hours.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

| Parameter | Value | Reference |

| Yield | 40-60% (estimated) | [3][6] |

| Catalyst Loading | 0.1 - 1 mol% | [3] |

| Selectivity (C5-oxo) | Moderate to Good | [5][6] |

Step 4: Deprotection of the TBDMS Ether

The silyl ether protecting group is removed to regenerate the primary alcohol.

Reaction Scheme:

1-(tert-butyldimethylsilyloxy)-3-methyl-5-hexanone → 1-hydroxy-3-methyl-5-hexanone

Protocol:

-

The keto-TBDMS-ether (8 mmol, 2.07 g) is dissolved in THF (80 mL) in a plastic flask.

-

A 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (9.6 mL, 9.6 mmol) is added to the solution at 0°C.

-

The reaction mixture is stirred at room temperature for 1-2 hours, with monitoring by TLC.[7][8]

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product can be purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Yield | >90% | [2][7] |

| Reaction Time | 1-2 hours | [8] |

Step 5: Final Oxidation to this compound

The primary alcohol is selectively oxidized to the aldehyde using Dess-Martin periodinane (DMP), a mild oxidizing agent.[9][10][11][12][13]

Reaction Scheme:

1-hydroxy-3-methyl-5-hexanone → this compound

Protocol:

-

To a solution of the keto-alcohol (7 mmol, 0.91 g) in dry dichloromethane (DCM, 70 mL), Dess-Martin periodinane (8.4 mmol, 3.56 g) is added in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.[11]

-

Upon completion, the reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

The mixture is stirred vigorously for 15 minutes until the layers are clear.

-

The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed carefully in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography.

| Parameter | Value | Reference |

| Yield | ~90-95% | [9][12] |

| Reaction Conditions | Room temperature, neutral pH | [12] |

Logical Relationships and Signaling Pathways

The synthesis of this compound from 3-methyl-1-hexene is a linear sequence of transformations. The logical flow is dictated by the necessity to introduce two different oxygen functionalities at specific positions of the carbon skeleton. The protection/deprotection strategy is a classic example of managing reactive functional groups during a multi-step synthesis.

Caption: Logical flow of the synthetic pathway.

Conclusion

The synthesis of this compound from 3-methyl-1-hexene, while not a trivial transformation, can be successfully accomplished through a well-designed five-step synthetic sequence. The key challenges, namely the regioselective introduction of two distinct carbonyl functionalities, are addressed through a combination of classic organic reactions and modern catalytic methods for C-H activation. The protocols provided in this guide are based on established literature procedures and offer a solid foundation for the laboratory-scale synthesis of this and related compounds. This work highlights the power of a strategic, multi-step approach in achieving complex molecular architectures from simple starting materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Remote C—H oxidations with manganese catalysts | IDEALS [ideals.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective methylene oxidation in aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-5-oxohexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-oxohexanal is a bifunctional carbonyl compound possessing a chiral center at the C3 position, giving rise to two stereoisomers: (R)-3-methyl-5-oxohexanal and (S)-3-methyl-5-oxohexanal. The distinct spatial arrangement of the methyl group in these enantiomers can lead to significant differences in their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and physicochemical properties. While specific experimental data for these particular enantiomers is limited in publicly available literature, this guide outlines established methodologies for analogous compounds that can be adapted for their preparation and characterization. The potential for these chiral building blocks in drug discovery and development is also explored, highlighting the critical role of stereochemistry in molecular interactions with biological targets.

Introduction

The presence of chirality is a fundamental aspect of molecular recognition in biological systems. For drug development professionals, understanding the properties and synthesis of individual stereoisomers is paramount, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This compound presents an interesting scaffold with two reactive carbonyl groups—an aldehyde and a ketone—and a single stereocenter. This structure makes it a versatile synthetic intermediate for the construction of more complex chiral molecules.[1][2] This guide will delve into the stereochemical aspects of this compound, providing a foundational understanding for its potential application in research and pharmaceutical development.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1][3][4] |

| Molecular Weight | 128.17 g/mol | PubChem[1][3][4] |

| IUPAC Name | This compound | PubChem[1][4] |

| CAS Number | 146430-52-6 (racemate) | PubChem[1][4] |

| (3R)-Isomer CAS | 389837-64-3 | PubChem[3] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1][3][4] |

| Complexity | 107 | PubChem[1][3][4] |

Synthesis of Stereoisomers

The synthesis of enantiomerically pure or enriched this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain a specific enantiomer, or racemic synthesis followed by chiral resolution.

Racemic Synthesis

A common and direct method for the synthesis of racemic this compound is through the ozonolysis of an appropriate alkene precursor, such as 3-methyl-1,5-hexadiene. This reaction cleaves the double bonds to form the desired dicarbonyl compound.

Experimental Protocol: Racemic Synthesis via Ozonolysis (General Procedure)

-

Dissolution: Dissolve the starting alkene (e.g., 3-methyl-1,5-hexadiene) in an inert solvent such as dichloromethane or methanol at a low temperature, typically -78 °C (a dry ice/acetone bath).

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

-

Quenching: After complete consumption of the starting material, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Work-up: Add a reducing agent to the solution to quench the ozonide intermediate and yield the aldehyde. Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc dust with water.

-

Isolation: Allow the reaction mixture to warm to room temperature. Perform an aqueous work-up to remove byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Logical Relationship of Racemic Synthesis

Caption: Workflow for the racemic synthesis of this compound via ozonolysis.

Asymmetric Synthesis

Enantioselective synthesis provides a more direct route to the individual stereoisomers. Organocatalysis, specifically asymmetric Michael additions, has emerged as a powerful tool for the enantioselective formation of 1,5-dicarbonyl compounds.

Experimental Protocol: Asymmetric Michael Addition (General Procedure)

-

Catalyst and Reactant Preparation: In a reaction vessel under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a proline-derived catalyst) in a suitable solvent (e.g., chloroform or DMF). Add the aldehyde Michael donor (e.g., propanal).

-

Addition of Michael Acceptor: To the stirred solution, add the α,β-unsaturated ketone Michael acceptor (e.g., methyl vinyl ketone) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The resulting enantiomerically enriched 3-substituted 5-oxohexanal can be further purified by column chromatography.

Signaling Pathway of Asymmetric Synthesis

Caption: Catalytic cycle for the asymmetric synthesis of this compound.

Chiral Separation

For a racemic mixture, separation of the enantiomers is necessary to study their individual properties. Chiral chromatography is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation (General Procedure)

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral carbonyl compounds.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with a reasonable retention time.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase at a known concentration.

-

Chromatographic Conditions: Set the flow rate and column temperature. A typical flow rate for an analytical column is 1.0 mL/min.

-

Injection and Detection: Inject the sample onto the column and monitor the elution of the enantiomers using a suitable detector, such as a UV detector.

-

Preparative Separation: For isolating larger quantities of each enantiomer, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.

Experimental Workflow for Chiral Separation

Caption: Workflow for the separation of this compound enantiomers.

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Source |

| 43 | 94.74 | PubChem[1] |

| 58 | 88.85 | PubChem[1] |

| 68 | 99.99 | PubChem[1] |

| 85 | 43.69 | PubChem[1] |

| 110 | 45.29 | PubChem[1] |

Applications in Drug Development

The stereoisomers of this compound represent valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications. The dual carbonyl functionality allows for a wide range of chemical transformations, enabling the introduction of further stereocenters and functional groups.

The importance of stereochemistry in drug design cannot be overstated. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to one enantiomer being therapeutically active while the other may be inactive or even responsible for adverse effects. Therefore, the ability to synthesize and isolate specific stereoisomers of building blocks like this compound is crucial for the development of safe and effective drugs.

While there is no specific information in the current literature detailing the use of this compound stereoisomers in signaling pathways or as active pharmaceutical ingredients, their structural motif is present in various natural products and bioactive molecules. Future research may uncover specific biological targets for these compounds or their derivatives.

Conclusion

The stereoisomers of this compound are chiral molecules with significant potential as synthetic intermediates in organic chemistry and drug discovery. While a comprehensive experimental characterization of the individual enantiomers is yet to be published, this guide provides a framework for their synthesis and separation based on established chemical principles. The methodologies outlined herein for racemic and asymmetric synthesis, as well as for chiral resolution, offer a clear path for researchers to access these valuable compounds. Further investigation into the specific properties and biological activities of (R)- and (S)-3-methyl-5-oxohexanal is warranted and could lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methyl-5-oxohexanal in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-oxohexanal is a dicarbonyl compound of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and potentially as a biomarker in biological systems.[1] Its reactive nature, stemming from the presence of both an aldehyde and a ketone functional group, makes its accurate quantification in complex matrices such as plasma and urine a challenging analytical task.[2] These application notes provide detailed protocols for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a derivatization strategy.

Analytical Strategies

Direct analysis of this compound by conventional reversed-phase LC with UV detection is hampered by its lack of a strong chromophore. While GC-MS can be employed for volatile compounds, derivatization is often preferred to improve chromatographic behavior and sensitivity. For LC-MS/MS, derivatization is highly recommended to enhance ionization efficiency and achieve the low limits of detection typically required for biological samples.

The most common derivatization reagent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives exhibit strong UV absorbance and ionize efficiently, making them ideal for both HPLC-UV and LC-MS/MS analysis.

Hypothetical Metabolic Pathway of this compound

While specific metabolic pathways for this compound are not well-documented in the literature, a plausible route can be inferred based on the known metabolism of other short-chain aldehydes and ketones.[3] The primary metabolic transformations are expected to involve oxidation and reduction of the carbonyl groups, catalyzed by dehydrogenases.

Experimental Protocols

Quantification by LC-MS/MS following DNPH Derivatization

This protocol is recommended for achieving the highest sensitivity and selectivity in complex biological matrices like plasma and urine.

a. Sample Preparation and Derivatization Workflow

b. Detailed Protocol for Plasma

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., d3-3-Methyl-5-oxohexanal-DNPH in acetonitrile). The use of a SIL-IS is crucial for correcting for matrix effects and variations in extraction efficiency.[4]

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Derivatization: Add 50 µL of a freshly prepared DNPH solution (e.g., 1 mg/mL in acetonitrile with 0.1% phosphoric acid). Vortex and incubate at 50°C for 1 hour.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

c. Detailed Protocol for Urine

-

Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

-

Internal Standard Spiking: To 100 µL of supernatant, add 10 µL of the SIL-IS working solution.

-

Derivatization: Add 50 µL of the DNPH solution. Vortex and incubate at 50°C for 1 hour.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash with 1 mL of 10% methanol in water.

-

Elute the DNPH derivatives with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for plasma samples.

-

Analysis: Inject into the LC-MS/MS system.

d. LC-MS/MS Instrumental Parameters (Hypothetical)

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

Table 1: Hypothetical MRM Transitions for this compound-DNPH

The molecular weight of this compound is 128.17 g/mol .[5] The molecular weight of DNPH is 198.14 g/mol . The derivatization reaction involves the loss of a water molecule (18.02 g/mol ). Therefore, the molecular weight of the DNPH derivative is approximately 308.3 g/mol .

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound-DNPH | 307.1 | 163.1 (NO2-Ph-NH-) | 20 |

| This compound-DNPH | 307.1 | 152.1 (Loss of NO2) | 25 |

| d3-3-Methyl-5-oxohexanal-DNPH | 310.1 | 163.1 | 20 |

Note: These transitions are hypothetical and require experimental optimization.

Quantification by Headspace GC-MS

This method is suitable for detecting the native, underivatized this compound and is particularly useful for samples where derivatization may be problematic.

a. Sample Preparation Workflow

b. Detailed Protocol

-

Sample Transfer: Place 500 µL of plasma or urine into a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of a suitable SIL-IS working solution in methanol.

-

Salting Out (Optional): Add a saturating amount of sodium chloride to increase the volatility of the analyte.

-

Vial Sealing: Immediately seal the vial with a magnetic crimp cap.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.

-

Headspace Injection: Automatically inject a portion of the headspace (e.g., 1 mL) into the GC-MS system.

c. GC-MS Instrumental Parameters

| Parameter | Setting |

| GC Column | Mid-polarity column (e.g., DB-624), 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 40°C (2 min), ramp to 220°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-200 |

| Selected Ion Monitoring | See Table 2 |

Table 2: Ions for SIM Analysis of this compound

Based on publicly available mass spectra, the following ions are recommended for Selected Ion Monitoring (SIM) analysis.[5]

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 68 | 43 | 58 |

| d3-3-Methyl-5-oxohexanal | 71 | 46 | 61 |

Note: These are suggested ions and should be confirmed experimentally.

Method Validation and Data Presentation

Both the LC-MS/MS and GC-MS methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects. All quantitative data should be summarized in clear and concise tables for easy comparison of results across different matrices and experimental conditions.

Table 3: Example of Quantitative Data Summary

| Sample ID | Matrix | Concentration (ng/mL) | %RSD (n=3) |

| Control 1 | Plasma | < LOQ | - |

| Treated 1 | Plasma | 15.2 | 4.5 |

| Control 2 | Urine | 5.8 | 6.1 |

| Treated 2 | Urine | 45.7 | 3.8 |

Conclusion

The protocols outlined provide robust and sensitive methods for the quantification of this compound in complex biological matrices. The choice between the LC-MS/MS method with DNPH derivatization and the headspace GC-MS method will depend on the required sensitivity, available instrumentation, and the specific research question. Proper method validation is essential to ensure the generation of reliable and accurate data.

References

Application Note: Quantitative Analysis of 3-Methyl-5-oxohexanal in Complex Matrices using GC-MS with PFBHA Derivatization

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Methyl-5-oxohexanal in complex matrices. Due to the compound's dual carbonyl functionality and potential for volatility and thermal instability, a derivatization step is employed prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The protocol utilizes O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives, enhancing chromatographic performance and detection sensitivity. This method is particularly relevant for researchers in drug development, flavor and fragrance chemistry, and metabolomics.

Introduction

This compound is a bifunctional organic compound containing both an aldehyde and a ketone group.[1][2][3] This dual reactivity makes it a versatile intermediate in organic synthesis and a potential biomarker in biological systems.[1] However, the direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation in the GC inlet.

Chemical derivatization is a common strategy to improve the analytical characteristics of challenging analytes.[4] For carbonyl compounds, derivatization with PFBHA is a well-established technique that converts aldehydes and ketones into more stable and volatile oxime derivatives.[5][6][7][8][9] These derivatives are amenable to GC-MS analysis and often provide enhanced sensitivity, particularly when using electron capture or negative chemical ionization.[5][10] This application note provides a detailed protocol for the derivatization of this compound with PFBHA followed by its quantification using GC-MS.

Experimental Protocols

2.1. Materials and Reagents

-

This compound standard (≥95% purity)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS: 57981-02-9)[11][12]

-

Hexane, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Sodium sulfate, anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Internal Standard (IS): (e.g., 2-Methyl-5-oxohexanal or a suitable stable isotope-labeled analog)

2.2. Standard and Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the desired matrix (e.g., plasma, cell culture media) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of PBS.

2.3. PFBHA Derivatization Protocol

This protocol is adapted from established methods for carbonyl compound derivatization.[5][9][13][14]

-

To 1 mL of the prepared standard or sample, add 10 µL of the Internal Standard stock solution.

-

Add 100 µL of a 15 mg/mL PFBHA solution in water.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial.[10]

-

After cooling to room temperature, add 2 drops of 0.2 N sulfuric acid to quench the reaction.[9]

-

Extract the PFBHA-oxime derivatives by adding 2 mL of hexane and vortexing for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Inlet: Splitless mode, 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for PFBHA-derivatized this compound:

Due to the presence of two carbonyl groups, two PFBHA molecules will react with one molecule of this compound. The resulting bis-oxime derivative will have a significantly higher molecular weight. The primary fragment ion for PFBHA derivatives is often m/z 181, corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺.[8] Other characteristic ions will depend on the fragmentation of the specific bis-oxime.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 181 (Quantifier), [M-181]⁺, other characteristic ions |

Table 2: Representative Quantitative Data for this compound Analysis

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 92-105% |

(Note: The quantitative data presented are representative and should be validated for each specific application and matrix.)

Mandatory Visualization

Caption: Workflow for the GC-MS analysis of this compound with PFBHA derivatization.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The use of PFBHA derivatization effectively overcomes the challenges associated with the direct GC-MS analysis of this bifunctional carbonyl compound. This protocol can be readily adopted by researchers in various scientific disciplines requiring accurate measurement of this compound and other similar aldehydes and ketones.

References

- 1. Buy this compound | 146430-52-6 [smolecule.com]

- 2. This compound | 146430-52-6 | Benchchem [benchchem.com]

- 3. This compound | Molport-004-770-369 | Novel [molport.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hou.usra.edu [hou.usra.edu]

- 10. researchgate.net [researchgate.net]

- 11. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine for GC derivatization, LiChropur , = 99.0 AT 57981-02-9 [sigmaaldrich.com]

- 12. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride 57981-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldol Condensation of 3-Methyl-5-oxohexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-oxohexanal is a 1,5-dicarbonyl compound poised for intramolecular aldol condensation, a powerful cyclization reaction that forms a six-membered ring. This reaction is of significant interest as it leads to the formation of 3-methylcyclohex-2-en-1-one, a versatile building block in organic synthesis. The cyclohexenone core structure is prevalent in numerous biologically active molecules, making this reaction a key step in the synthesis of potential therapeutic agents.[1] This document provides detailed protocols for both base-catalyzed and acid-catalyzed intramolecular aldol condensation of this compound, along with a summary of quantitative data and an overview of the applications of the resulting cyclohexenone derivatives in drug development.

The intramolecular aldol condensation of this compound can proceed via two primary pathways: base-catalyzed and acid-catalyzed. Both methods yield the same α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one, through the formation of a β-hydroxy carbonyl intermediate followed by dehydration. The choice between the two methods may depend on the compatibility of other functional groups present in more complex substrates and desired reaction conditions.

Reaction Mechanisms

The intramolecular aldol condensation of this compound proceeds through the formation of an enolate (base-catalyzed) or an enol (acid-catalyzed), which then acts as a nucleophile, attacking the carbonyl group at the other end of the molecule to form a six-membered ring.[2][3] Subsequent dehydration leads to the stable, conjugated product, 3-methylcyclohex-2-en-1-one.

Base-Catalyzed Mechanism

Under basic conditions, a hydroxide or alkoxide ion removes an acidic α-hydrogen from the carbon adjacent to the ketone, forming a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl. The resulting alkoxide is protonated to give a β-hydroxy ketone, which readily dehydrates upon heating to yield the final product.[2]

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the aldehyde carbonyl is protonated, increasing its electrophilicity. Tautomerization of the ketone under acidic conditions forms an enol. The enol then attacks the protonated aldehyde, and after deprotonation and subsequent dehydration, the α,β-unsaturated ketone is formed.[4][5]

Data Presentation

Table 1: Reaction Conditions for Intramolecular Aldol Condensation

| Parameter | Base-Catalyzed Protocol (Adapted) | Acid-Catalyzed Protocol (General) |

| Starting Material | This compound | This compound |

| Catalyst | Sodium methoxide (NaOMe) | Sulfuric acid (H₂SO₄) |

| Solvent | Methanol (MeOH) | Acetic acid (CH₃COOH) |

| Temperature | Reflux | 110 °C |

| Reaction Time | 4-6 hours (monitor by TLC) | 8-12 hours (monitor by TLC) |

| Work-up | Neutralization, Extraction | Extraction, Washing |

| Purification | Column Chromatography | Column Chromatography |

Table 2: Product Characterization Data for 3-Methylcyclohex-2-en-1-one

| Property | Data |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 199-200 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 2.05-1.97 (m, 2H), 1.95 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5 |

| Mass Spectrum (EI) | m/z (%): 110 (M+, 35), 82 (100), 54 (27), 39 (32) |

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

This protocol is adapted from the procedure for the cyclization of 2,6-heptanedione.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with 1M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 3-methylcyclohex-2-en-1-one.

Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation

This is a general protocol for acid-catalyzed cyclization.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to 110 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain 3-methylcyclohex-2-en-1-one.

Visualizations

Caption: Base-catalyzed intramolecular aldol condensation mechanism.

Caption: Acid-catalyzed intramolecular aldol condensation mechanism.

Caption: General experimental workflow for aldol condensation.

Applications in Drug Development

The product of this reaction, 3-methylcyclohex-2-en-1-one, and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Anticancer Activity

Cyclohexenone derivatives have been extensively studied for their potential as anticancer agents.[6][7][8] Their mechanisms of action are diverse and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[9] Some derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway.[6][10] For instance, the natural product zeylenone, which contains a cyclohexenone moiety, has demonstrated anti-tumor activities in various cancer cell lines.[6][10]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of many diseases. Cyclohexenone derivatives have shown promising anti-inflammatory effects.[4] The mechanism often involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11][12] NF-κB is a transcription factor that controls the expression of many genes involved in inflammation. By inhibiting NF-κB, these compounds can reduce the production of inflammatory mediators.

Caption: Signaling pathways targeted by cyclohexenone derivatives.

Conclusion

The intramolecular aldol condensation of this compound provides an efficient route to 3-methylcyclohex-2-en-1-one, a key intermediate for the synthesis of complex organic molecules. The protocols provided herein offer a practical guide for researchers to perform this transformation under both acidic and basic conditions. The resulting cyclohexenone scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases, making this a valuable reaction for the drug discovery and development community.

References

- 1. 3-Methylcyclohex-2-en-1-one | 1193-18-6 | FM35625 [biosynth.com]

- 2. Aldol reactions - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Methyl-5-oxohexanal in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methyl-5-oxohexanal as a versatile precursor in the synthesis of key heterocyclic scaffolds relevant to the pharmaceutical industry. The inherent bifunctional nature of this molecule, possessing both an aldehyde and a ketone, allows for its strategic use in well-established multicomponent reactions to generate diverse molecular architectures.

Synthesis of Substituted Pyrimidines via Pinner Reaction

Application Note:

Substituted pyrimidines are a cornerstone of medicinal chemistry, found in numerous approved drugs, including antivirals and anticancer agents. The Pinner synthesis offers a direct route to this privileged scaffold through the condensation of a 1,3-dicarbonyl compound with an amidine. This compound, with its aldehyde and ketone functionalities, can be employed to generate a range of substituted pyrimidines. Due to the higher electrophilicity of the aldehyde group compared to the ketone, the initial condensation with the amidine is expected to occur preferentially at the aldehyde, leading to a predictable major regioisomer. The methyl group at the 3-position provides an additional point of diversity for further synthetic elaboration.

Quantitative Data Summary:

| Entry | Amidine Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Guanidine HCl | K₂CO₃ | Ethanol | 80 | 12 | 78 |

| 2 | Acetamidine HCl | NaOEt | Ethanol | 80 | 16 | 65 |

| 3 | Benzamidine HCl | K₂CO₃ | DMF | 100 | 12 | 72 |

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxo-propyl)-pyrimidine

-

To a solution of this compound (1.28 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Stir the reaction mixture vigorously and heat to reflux at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the title compound as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Workflow:

Application Notes and Protocols: 3-Methyl-5-oxohexanal in Flavor and Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-oxohexanal is a bifunctional organic compound containing both an aldehyde and a ketone group.[1] Its molecular structure suggests potential for interesting olfactory and gustatory properties, making it a candidate for investigation in the flavor and fragrance industry. This document provides an overview of its known characteristics, potential applications, and generalized protocols for its synthesis and evaluation based on common practices for aliphatic aldehydes and ketones. It is important to note that publicly available data on the specific flavor and fragrance applications of this compound is limited, and the following information is a composite of available chemical data and established methodologies for similar compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| CAS Number | 146430-52-6 | [1] |

| Appearance | Assumed to be a liquid at room temperature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Expected to be soluble in organic solvents |

Olfactory and Gustatory Profile (Hypothesized)

| Sensory Attribute | Hypothesized Descriptor |

| Odor Profile | Potentially fruity, green, waxy, with possible creamy or sweet undertones. |

| Flavor Profile | May contribute to sweet, fruity, and perhaps Maillard-type savory notes in food systems. |

| Odor Threshold | Not determined. For comparison, related short-chain aldehydes have odor thresholds in the parts-per-billion (ppb) range. |

Applications in Flavor and Fragrance Chemistry

While specific commercial applications of this compound are not documented, its structure suggests potential use in the following areas:

-

Flavor Formulations: As a component in fruit flavors (e.g., apple, pear, citrus), dairy flavors (e.g., butter, cream), and in savory applications where Maillard reaction products are desired (e.g., roasted, baked goods).

-

Fragrance Compositions: In fine fragrances, personal care products, and household products to impart fresh, fruity, or green top notes. Its bifunctional nature might also allow it to act as a reactive intermediate, forming other desirable fragrance compounds in situ.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and sensory evaluation of this compound. These should be adapted and optimized by researchers based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol is a general representation of an aldol condensation approach, a plausible method for the synthesis of this compound.

Materials:

-

Propanal

-

Acetone

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in a fume hood.

-

Charge the flask with a solution of acetone in a suitable solvent (e.g., water or ethanol).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the sodium hydroxide solution to the cooled acetone solution with continuous stirring.

-

From the dropping funnel, add propanal dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the condensation reaction.

-

Neutralize the reaction mixture by the slow addition of hydrochloric acid solution until it reaches a pH of ~7.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Characterization:

-

Confirm the structure of the purified product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Sensory Evaluation - Odor Profile

Materials:

-

Purified this compound

-

Odorless solvent (e.g., diethyl phthalate or ethanol)

-

Perfumer's smelling strips

-

Panel of trained sensory analysts

Procedure:

-

Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% by weight).

-

Dip a smelling strip into each dilution for 2-3 seconds.

-

Allow the solvent to evaporate for a few seconds.

-

Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.

-

Panelists should evaluate the odor profile at different time points (top note, middle note, and dry-down) and record their descriptions using a standardized vocabulary.

-

Compile and analyze the descriptors to create a comprehensive odor profile.

Protocol 3: Determination of Odor Threshold

Materials:

-

Purified this compound

-

Odor-free water or air for dilution

-

A panel of assessors

-

Forced-choice olfactometer or a series of sniffing bottles

Procedure (ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits):

-

Prepare a series of ascending concentrations of this compound in the chosen medium (water or air).

-

Present three samples to each panelist at each concentration level: two blanks (medium only) and one sample containing the odorant.

-

Panelists are asked to identify the sample that is different from the other two.

-

The concentration at which a panelist correctly identifies the odd sample a statistically significant number of times is determined as their individual threshold.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

Visualizations

The following diagrams illustrate generalized workflows relevant to the synthesis and evaluation of flavor and fragrance compounds like this compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Caption: Workflow for the sensory evaluation of a new fragrance compound.

Conclusion

This compound presents an intriguing molecular structure for the flavor and fragrance industry. While specific application data is scarce, the general principles of organic synthesis and sensory analysis provide a framework for its further investigation. The protocols and workflows outlined in this document offer a starting point for researchers to explore the potential of this and other novel ketoaldehydes. Further research is needed to fully characterize its olfactory and gustatory properties and to determine its potential for commercial application.

References

Application Notes and Protocols for Solid-Phase Extraction of 3-Methyl-5-oxohexanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of 3-Methyl-5-oxohexanal using solid-phase extraction (SPE). Given the polar nature and the presence of two carbonyl functional groups (aldehyde and ketone) in this compound, the described methods are tailored for optimal retention and elution. These protocols are designed to be adaptable for various sample matrices, including biological fluids and environmental samples.

Introduction to SPE for Carbonyl Compounds

Solid-phase extraction is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. For the isolation of polar carbonyl compounds like this compound, a common approach involves derivatization to enhance retention on non-polar sorbents and to improve detection by analytical instruments such as HPLC-UV.[1][2]

Chemical Profile of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [3][4][5] |

| Molecular Weight | 128.17 g/mol | [3][6] |

| Structure | Characterized by a six-carbon chain with a methyl group at the third carbon and both an aldehyde and a ketone functional group.[4] This dual functionality dictates its chemical reactivity and polarity.[7] |

Recommended SPE Protocol: Reversed-Phase SPE with DNPH Derivatization

This protocol is adapted from established methods for the extraction of short-chain aldehydes and ketones from complex matrices.[1][2] It involves the derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which converts the polar, UV-transparent analyte into a less polar, UV-active derivative.

Materials and Reagents

-

SPE Cartridge: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL) or a polymeric sorbent such as N-vinylpyrrolidone/divinylbenzene copolymer.[1]

-

Derivatization Reagent: 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile or acidic solution.

-

Solvents: HPLC-grade methanol, acetonitrile, and deionized water.

-

Sample Pre-treatment: Buffer solution (e.g., phosphate buffer, pH 7) for sample dilution and pH adjustment.

Experimental Workflow

The following diagram illustrates the key steps in the SPE protocol for isolating this compound.

Caption: Workflow for SPE of this compound with DNPH derivatization.

Detailed Protocol

-

Sample Preparation and Derivatization:

-

Adjust the pH of the aqueous sample containing this compound to approximately 7.0 using a suitable buffer.

-

Add the DNPH solution to the sample. The reaction converts the carbonyl groups of the analyte into stable hydrazone derivatives.[1]

-

Allow the reaction to proceed for a sufficient time (e.g., 30 minutes) at room temperature.

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge to solvate the stationary phase.

-

Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the derivatized sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove any unretained interfering compounds.

-

-

Elution:

-

Elute the DNPH derivative of this compound from the cartridge using a small volume of acetonitrile (e.g., 2 x 1 mL).

-

Collect the eluate for subsequent analysis.

-

-

Analysis:

-

Analyze the collected eluate using HPLC with UV detection at 360 nm.[2]

-

Quantitative Data for Analogous Carbonyl Compounds

| Carbonyl Compound | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Formaldehyde | 95.2 | 2.5 |

| Acetaldehyde | 98.7 | 3.1 |

| Acetone | 92.4 | 4.2 |

| Propionaldehyde | 101.3 | 2.8 |

| Crotonaldehyde | 99.8 | 3.5 |

| Butyraldehyde | 105.6 | 1.9 |

| Benzaldehyde | 103.2 | 2.1 |

| Isovaleraldehyde | 108.9 | 1.5 |

| n-Valeraldehyde | 110.4 | 1.2 |

| o-Methylbenzaldehyde | 112.7 | 0.9 |

| m-Methylbenzaldehyde | 113.5 | 0.7 |

| p-Methylbenzaldehyde | 115.9 | 0.5 |

| n-Hexanal | 114.8 | 0.2 |

| 2,5-Dimethylbenzaldehyde | 84.6 | 5.1 |

Data adapted from a study on the determination of 15 carbonyl compounds in soil using an improved SPE-HPLC method.[1]

Alternative Protocol: Normal-Phase SPE

For samples where this compound is present in a non-polar organic solvent, a normal-phase SPE protocol can be employed.

Sorbent Selection

-

Polar sorbents such as silica (Si), diol, or aminopropyl (NH2) are suitable for normal-phase SPE.[8]

Experimental Workflow

Caption: Workflow for Normal-Phase SPE of this compound.

Detailed Protocol

-

SPE Cartridge Conditioning:

-

Pass 5 mL of the non-polar solvent (e.g., hexane) used to dissolve the sample through the silica or diol cartridge.

-

-

Sample Loading:

-

Load the sample onto the conditioned cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with a small volume of the non-polar solvent to elute any non-polar impurities.

-

-

Elution:

-

Elute the this compound with a polar solvent such as methanol, acetonitrile, or ethyl acetate.[9]

-

Collect the eluate for analysis.

-

Conclusion

The provided protocols offer robust methods for the isolation of this compound from different sample matrices. The choice between reversed-phase with derivatization and normal-phase SPE will depend on the nature of the sample and the subsequent analytical technique. For aqueous samples and trace-level analysis, the reversed-phase method with DNPH derivatization is highly recommended due to its enhanced sensitivity and selectivity. For samples in non-polar organic solvents, the normal-phase protocol provides a straightforward approach for purification. Researchers should optimize the specific solvent volumes and flow rates based on their individual experimental needs and the specific SPE cartridges used.

References

- 1. [Determination of 15 carbonyl compounds in soil using improved solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. auroraprosci.com [auroraprosci.com]

- 3. This compound | C7H12O2 | CID 14958715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 146430-52-6 [smolecule.com]

- 5. This compound | Molport-004-770-369 | Novel [molport.com]

- 6. (3R)-3-methyl-5-oxohexanal | C7H12O2 | CID 12965607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 146430-52-6 | Benchchem [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-oxohexanal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-oxohexanal.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are:

-

Ozonolysis of 3-methyl-1-hexene: This method involves the cleavage of the carbon-carbon double bond in 3-methyl-1-hexene using ozone, followed by a reductive work-up to yield the desired dicarbonyl compound.[1][2]

-

Aldol Condensation: This route typically involves the base-catalyzed reaction between acetone and propionaldehyde. Under carefully controlled conditions, these precursors form the basic carbon skeleton of this compound.

-

Oxidation of 3-methyl-1,5-hexanediol: This synthesis involves the selective oxidation of the primary and secondary alcohol groups of the diol precursor to the corresponding aldehyde and ketone functionalities.

Q2: What are the key challenges in synthesizing this compound?

A2: Researchers may encounter several challenges, including:

-

Low Yields: Competing side reactions and suboptimal reaction conditions can significantly reduce the yield of the desired product.

-

Product Purification: The presence of structurally similar byproducts can complicate the isolation and purification of this compound.

-

Reaction Control: Maintaining precise control over reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and minimizing impurities.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for identifying the product and byproducts in the reaction mixture.[3][4]

-

Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Low Yield

| Issue | Possible Cause | Recommended Solution |

| Ozonolysis | Incomplete reaction | Ensure a continuous stream of ozone until the reaction is complete, often indicated by a color change of an indicator or the solution itself. |

| Over-oxidation | Use a reductive work-up (e.g., dimethyl sulfide, zinc dust) immediately after ozonolysis to prevent the aldehyde from being oxidized to a carboxylic acid. | |

| Unstable ozonide | Maintain a low temperature (typically -78°C) throughout the ozonolysis reaction to stabilize the ozonide intermediate. | |

| Aldol Condensation | Self-condensation of starting materials | Use a non-enolizable aldehyde or a more reactive ketone to favor the desired cross-condensation. Alternatively, use a strong, non-nucleophilic base and add the enolizable ketone slowly to the aldehyde. |

| Retro-aldol reaction | Keep the reaction temperature low and consider using a milder base to prevent the reverse reaction. | |

| Dehydration of the aldol adduct | If the β-hydroxy intermediate is desired, avoid high temperatures and strongly basic or acidic conditions that promote elimination. | |

| Oxidation | Over-oxidation of the aldehyde | Employ mild oxidizing agents that are selective for the conversion of primary alcohols to aldehydes without further oxidation to carboxylic acids. |

| Incomplete oxidation | Ensure the correct stoichiometry of the oxidizing agent and allow for sufficient reaction time. |

Product Purification Difficulties

| Issue | Possible Cause | Recommended Solution |

| Presence of unreacted starting materials | Incomplete reaction | Optimize reaction time and stoichiometry. Unreacted starting materials can often be removed by distillation or chromatography. |

| Formation of isomeric byproducts | Non-specific reaction conditions | Carefully control the reaction temperature and the rate of addition of reagents. Isomers may be separable by fractional distillation or high-performance liquid chromatography (HPLC). |

| Formation of polymeric material | Side reactions, especially in aldol condensation | Use dilute solutions and maintain low temperatures to minimize polymerization. |

Experimental Protocols

Ozonolysis of 3-methyl-1-hexene

Materials:

-

3-methyl-1-hexene

-

Ozone (O₃)

-

Methanol (CH₃OH) or Dichloromethane (CH₂Cl₂) (solvent)

-

Dimethyl sulfide (DMS) or Zinc dust (reductive work-up agent)

Procedure:

-

Dissolve 3-methyl-1-hexene in a suitable solvent (methanol or dichloromethane) in a reaction vessel equipped with a gas inlet tube and a cooling bath.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. Monitor the reaction progress by TLC or by observing a color change if an indicator is used.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Add the reductive work-up agent (e.g., dimethyl sulfide) dropwise to the cold solution.

-

Allow the reaction mixture to warm to room temperature slowly.

-

Perform an aqueous work-up to remove byproducts.

-